molecular formula C24H34N14O4 B11075591 3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine

3,5-bis[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4H-1,2,4-triazol-4-amine

Cat. No.: B11075591
M. Wt: 582.6 g/mol
InChI Key: DYHVTOJPTWIZPD-UHFFFAOYSA-N
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Description

3,5-BIS(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes morpholino groups and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4,6-dimorpholino-1,3,5-triazine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the morpholino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine hydrides.

Scientific Research Applications

3,5-BIS(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4H-1,2,4-TRIAZOL-4-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,5-BIS(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and morpholino groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimorpholino-1,3,5-triazine: A precursor in the synthesis of the target compound.

    1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

    Morpholine derivatives: Compounds containing morpholine groups with varying functionalities.

Uniqueness

3,5-BIS(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-4H-1,2,4-TRIAZOL-4-AMINE stands out due to its unique combination of triazine and triazole rings, along with morpholino groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H34N14O4

Molecular Weight

582.6 g/mol

IUPAC Name

3,5-bis(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C24H34N14O4/c25-38-19(17-26-21(34-1-9-39-10-2-34)30-22(27-17)35-3-11-40-12-4-35)32-33-20(38)18-28-23(36-5-13-41-14-6-36)31-24(29-18)37-7-15-42-16-8-37/h1-16,25H2

InChI Key

DYHVTOJPTWIZPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=NN=C(N3N)C4=NC(=NC(=N4)N5CCOCC5)N6CCOCC6)N7CCOCC7

Origin of Product

United States

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